2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline

Physicochemical Profiling Lipophilicity ADME Prediction

2,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline (CAS 1019565-87-7) is a substituted N-benzylthiophene-2-methylamine derivative belonging to the aromatic amine class, with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol. It is classified as a secondary amine featuring a 2,4-dimethylphenyl group linked to a thiophen-2-ylmethyl moiety via an amine bridge.

Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
Cat. No. B13241717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline
Molecular FormulaC13H15NS
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC2=CC=CS2)C
InChIInChI=1S/C13H15NS/c1-10-5-6-13(11(2)8-10)14-9-12-4-3-7-15-12/h3-8,14H,9H2,1-2H3
InChIKeyMKSBKIAPKRYVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline: Chemical Identity, Class, and Core Physicochemical Profile for Research Sourcing


2,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline (CAS 1019565-87-7) is a substituted N-benzylthiophene-2-methylamine derivative belonging to the aromatic amine class, with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol [1]. It is classified as a secondary amine featuring a 2,4-dimethylphenyl group linked to a thiophen-2-ylmethyl moiety via an amine bridge. Its computed lipophilicity (XLogP3) is 3.8, and it has a topological polar surface area of 40.3 Ų [1]. The compound is currently available from multiple vendors as a research chemical with a typical specification of 95% purity [1]. As a member of the N-(thiophen-2-ylmethyl)aniline family, it is structurally related to a suite of dimethyl positional isomers and the unsubstituted parent scaffold, all of which share an identical molecular formula but differ in the substitution pattern on the aniline ring, creating a critical need for precise structural verification in procurement .

Chemical Class Secondary amine; N-(thiophen-2-ylmethyl)aniline derivative with 2,4-dimethyl substitution pattern
Specification Defined purity grade available from multiple suppliers; batch-specific QC data may support reproducibility
Verification Precise CAS confirmation required to avoid dimethyl positional isomers and thiophene regioisomers

Why 2,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline Cannot Be Interchanged with Other N-(Thiophen-2-ylmethyl)aniline Isomers


Generic substitution within the N-(thiophen-2-ylmethyl)aniline family is not scientifically valid due to the direct impact of positional isomerism on key molecular properties critical for research reproducibility. The 2,4-dimethyl substitution pattern on the aniline ring is one of several possible regioisomeric configurations, including 2,3-, 2,5-, 3,4-, and 3,5-dimethyl variants, all sharing the same molecular formula (C13H15NS) and identical molecular weight (217.33 g/mol) [1]. The position of the methyl groups influences the electronic environment of the amine nitrogen, steric accessibility for further derivatization, and potentially the compound's reactivity in synthetic applications. For instance, the ortho-methyl group at position 2 introduces steric hindrance around the secondary amine, which is absent in the 3,5- or unsubstituted analogs, directly affecting nucleophilicity and metal-coordination behavior [1]. Similarly, the regioisomer 2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline (CAS 1019489-98-5) contains the same 2,4-dimethylaniline moiety but couples it to a thiophen-3-ylmethyl group, altering the spatial orientation of the sulfur atom and potentially affecting π-stacking interactions and molecular recognition events [2]. These structural nuances mean that even isomers with identical molecular formulas can exhibit divergent behavior in chemical reactions, biological assays, or material science applications, making precise structural verification via CAS number or spectroscopic data essential for procurement decisions [1].

2,4-Dimethyl pattern creates distinct steric and electronic amine environment; other dimethyl isomers (e.g., 3,5-, 2,5-) may shift reactivity and binding profiles.
Thiophene-2-ylmethyl vs. 3-ylmethyl regioisomer alters sulfur spatial orientation, potentially affecting metal-chelate geometry and molecular recognition.
Unsubstituted parent analog N-(thiophen-2-ylmethyl)aniline lacks defined purity specification and may not reproduce lipophilicity-dependent assay outcomes.

Quantitative Differentiation Evidence: 2,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline vs. Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Parent Scaffold

The 2,4-dimethyl substitution on the aniline ring confers a significant increase in computed lipophilicity (XLogP3) compared to the unsubstituted parent compound, N-(thiophen-2-ylmethyl)aniline. The target compound exhibits an XLogP3 value of 3.8, while the unsubstituted analog has an XLogP3 of 3.1. This represents a difference of 0.7 log units, indicating a roughly 5-fold higher predicted partition coefficient [1]. This increased lipophilicity, derived entirely from the two methyl groups, can be a decisive factor in applications where membrane permeability, organic solvent extraction efficiency, or hydrophobic binding interactions are critical [1].

Lipophilicity vs. parent
Reported
XLogP3 3.8 vs. 3.1; Δ +0.7 (~5-fold predicted partition increase)
Supports selection for higher lipophilicity requirements; context-dependent
Computed value; not experimental logP
Physicochemical Profiling Lipophilicity ADME Prediction

Electronic Property Differentiation Relative to Other Dimethyl Isomers

While all dimethyl isomers share an identical XLogP3 value of 3.8 and TPSA of 40.3 Ų, the 2,4-dimethyl substitution pattern is electronically distinct from other isomers such as 3,5-dimethyl or 2,5-dimethyl. The presence of a methyl group ortho to the amine (position 2) exerts a steric and inductive effect that differentiates it from the symmetrically substituted 3,5-dimethyl isomer where both methyl groups are meta to the amine. This ortho effect is absent in the 3,5-dimethyl analog. Similarly, the 2,4- arrangement contrasts with the 2,5- isomer, where the second methyl group is also ortho to the amine but is positioned differently on the ring. These electronic differences are expected to manifest as variations in amine basicity (pKa) and nucleophilicity, though experimentally measured comparative data are not currently available in the primary literature [1][2].

Electronic isomer effect
Class-level
2,4-: ortho + para methyl; 3,5-: both meta. Ortho steric/inductive effect absent in 3,5- isomer.
Class-level inference; substitution pattern may differentiate amine reactivity
No experimental pKa or nucleophilicity comparison
Electronic Effects Substituent Effects Hammett Constants

Differentiation from the Thiophene Regioisomer via Sulfur Atom Orientation

The target compound incorporates a thiophen-2-ylmethyl group, in contrast to the closely related analog 2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline (CAS 1019489-98-5) which contains a thiophen-3-ylmethyl group. This represents a regioisomeric change where the attachment point of the methylene linker on the thiophene ring shifts from the 2-position to the 3-position. While both regioisomers share identical molecular weight (217.33 g/mol) and computed XLogP3 (3.8), the position of the sulfur atom relative to the linker is altered. In the 2-ylmethyl isomer, the sulfur is adjacent (ortho-like) to the methylene linker, whereas in the 3-ylmethyl isomer, the sulfur is one bond further removed (meta-like). This topological difference can significantly impact the compound's ability to act as an S,N-bidentate ligand for metal coordination or participate in specific sulfur-π or π-π interactions, but direct experimental comparison data are lacking [1][2].

Thiophene regioisomerism
Class-level
2-ylmethyl: sulfur adjacent to linker; 3-ylmethyl: sulfur distal. Identical MW & XLogP3.
Sulfur orientation may impact S,N-chelation geometry
No quantitative binding data; class-level inference
Regioisomerism Molecular Recognition Metal Coordination

Purity and Analytical Characterization Reproducibility Across Vendors

The commercial availability of 2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline is characterized by a common specification of 95% purity, as documented by multiple independent vendors [1]. A key differentiator for procurement is the availability of rigorous analytical characterization data. For example, Bidepharm provides batch-specific QC data including NMR, HPLC, and GC for structurally related compounds in this class, a level of analytical transparency not uniformly offered by all suppliers . In contrast, for the unsubstituted analog N-(thiophen-2-ylmethyl)aniline (CAS 40625-28-3), no purity specification is highlighted across major vendor listings, making procurement reproducibility less guaranteed . This represents a clear advantage for the target compound in research settings requiring documented purity credentials.

Purity specification
Specification review
Target: 95% purity common; unsubstituted analog: purity not specified. Batch QC (NMR, HPLC, GC) available from select vendors.
Enables reproducible procurement with documented purity credentials
Verify lot-specific COA; vendor documentation varies
Chemical Purity QC Specifications Procurement Reproducibility

Synthesis Scalability Preliminary Data from Literature Analogs

While a dedicated synthesis protocol for the target compound with reported yield is not available in the primary literature, preliminary vendor data indicates a synthesis route via the reaction of 2,4-dimethylaniline with thiophen-2-ylmethyl chloride, reportedly achieving >85% yield within 8 hours through in situ HCl scavenging . This contrasts with the synthesis of the structurally related compound 2-((2,4-dimethylphenyl)thio)aniline, a vortioxetine precursor, for which an eco-friendly, transition-metal-free, multi-gram scale synthesis has been fully reported in the peer-reviewed literature, achieving high yields . This precedent suggests that compounds containing the 2,4-dimethylphenyl motif are amenable to scalable synthesis, a factor that may extend to the target compound, though this remains a class-level inference rather than direct evidence.

Synthesis scalability
Data to verify
Vendor-reported >85% yield via 2,4-dimethylaniline + thiophen-2-ylmethyl chloride route. Related 2,4-dimethylphenyl compounds show scalable synthesis in literature.
Synthesis precedent suggests potential scalability
No peer-reviewed protocol for target compound; vendor claim only
Synthetic Accessibility Gram-Scale Synthesis Yield Comparison

Evidence-Backed Application Scenarios for 2,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline


Medicinal Chemistry Scaffold Diversification Based on Computed Lipophilicity Requirements

In early-stage drug discovery programs targeting hydrophobic binding pockets or requiring CNS penetration, the XLogP3 value of 3.8 for 2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline provides a quantitative basis for its selection over the less lipophilic parent scaffold (XLogP3 3.1) [1]. This 0.7 log unit increase translates to a predicted 5-fold higher partition coefficient, aligning with Lipinski's Rule of Five guidelines for oral bioavailability optimization [1]. Medicinal chemists can use this scaffold to explore thiophene-containing lead series where enhanced membrane permeability is desired without introducing additional heteroatoms or hydrogen bond donors that would increase TPSA beyond the favorable 40.3 Ų [1].

SAR Studies Requiring Precise Ortho-Substituted Amine Electronic Profiles

For structure-activity relationship (SAR) investigations where the steric and electronic environment of the amine nitrogen is a critical variable, the 2,4-dimethyl substitution pattern provides a specific, non-symmetrical electronic profile that is structurally distinct from the 3,5- or 2,5-dimethyl isomers [1]. The ortho-methyl group introduces steric hindrance that can modulate amine nucleophilicity and metal-coordination behavior, a feature absent in the symmetrically substituted 3,5-dimethyl isomer where both methyl groups are meta [1]. Researchers can utilize this compound as a defined, commercially available building block with a purity specification of 95% to systematically probe the effect of ortho substitution on biological activity or catalytic performance .

Coordination Chemistry and Catalysis Exploiting S,N-Bidentate Ligand Topology

The thiophen-2-ylmethyl group in the target compound positions the sulfur atom adjacent to the methylene linker, creating a distinct S,N-bidentate coordination environment compared to the thiophen-3-ylmethyl regioisomer where the sulfur is more distant [1]. This topological difference is critical for transition metal coordination chemistry, where the formation of stable chelate rings depends on the relative spatial positioning of donor atoms. Researchers developing novel catalysts or studying metal-ligand interactions can leverage this compound as a ligand scaffold with a defined S,N bite angle, distinguishing it from the thiophene-3-yl isomer that would form a different chelate size [1]. Previous studies on thienylimine ligands such as 2,6-dimethyl-N-(thiophen-2-ylmethylene)aniline have demonstrated the utility of related S,N-donor systems in forming cationic allylnickel(II) complexes, supporting the potential application of this compound in organometallic chemistry .

Application
Selection Property
Validation Focus
Lipophilicity-guided scaffold diversification
Computed logP profile distinct from parent scaffold
Permeability and extraction model context
SAR ortho-substitution effect studies
Ortho-methyl steric/electronic environment
Amine reactivity and binding reproducibility
S,N-bidentate ligand development
Thiophene-2-ylmethyl orientation for proximal S,N-chelate
Metal coordination geometry and catalytic activity
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